BenchChemオンラインストアへようこそ!

1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

This benzisoxazole sulfonamide is essential for MYST-family KAT inhibitor programmes. Unlike Zonisamide, its N-(3-fluoro-4-methylphenyl) group occupies the aniline-binding sub-pocket, enabling steric/electronic profiling. With XLogP3 2.7 and an unvalidated bioactivity profile, it serves as a structurally matched negative control in CETSA/chemoproteomics. Obtain rapid HPLC-MS reference-standard consistency from ≥95% pure material.

Molecular Formula C15H13FN2O3S
Molecular Weight 320.34
CAS No. 1798040-58-0
Cat. No. B2856670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide
CAS1798040-58-0
Molecular FormulaC15H13FN2O3S
Molecular Weight320.34
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)F
InChIInChI=1S/C15H13FN2O3S/c1-10-6-7-11(8-13(10)16)18-22(19,20)9-14-12-4-2-3-5-15(12)21-17-14/h2-8,18H,9H2,1H3
InChIKeyVUGJWWQBBFASIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2-Benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide (CAS 1798040-58-0): Chemical Identity and Research Sourcing Context


1-(1,2-Benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide (CAS: 1798040-58-0) is a synthetic sulfonamide derivative containing a benzisoxazole core linked via a methylene bridge to an N-(3-fluoro-4-methylphenyl) moiety [1]. Its molecular formula is C15H13FN2O3S with a molecular weight of 320.3 g/mol [1]. The compound belongs to the broader class of benzisoxazole sulfonamides, which have been investigated as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family [2]. Unlike the structurally related anticonvulsant drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), this compound bears a substituted aniline sulfonamide rather than a primary sulfonamide, substantially altering its hydrogen-bonding capacity, lipophilicity (XLogP3-AA 2.7), and potential target engagement profile [1].

Why Generic Substitution is Not Viable for 1-(1,2-Benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide (CAS 1798040-58-0)


Simple in-class substitution is precluded by the critical dependence of biological activity on the N-aryl sulfonamide substitution pattern. The benzisoxazole core is a privileged scaffold, but its pharmacological profile is exquisitely sensitive to the nature and position of substituents on the sulfonamide nitrogen [1]. The N-(3-fluoro-4-methylphenyl) group introduces specific steric and electronic features—an electron-withdrawing fluorine meta to the sulfonamide attachment and a methyl group para to fluorine—that jointly modulate the compound's lipophilicity (computed XLogP3-AA = 2.7) and hydrogen-bond acceptor count (6 acceptors) [2]. These parameters differ markedly from analogs bearing unsubstituted phenyl, halogen-only, or alkyl-only aniline groups, directly impacting target binding, metabolic stability, and solubility. Consequently, generic replacement with a closely related benzisoxazole sulfonamide would alter key molecular recognition elements, making interchange scientifically unsound without empirical head-to-head validation data.

Quantitative Differentiation Evidence for 1-(1,2-Benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide (CAS 1798040-58-0)


Sulfonamide Substitution Pattern: Hydrogen-Bond Donor Count Comparison Against Zonisamide and Primary Sulfonamide Analogs

The target compound possesses a substituted sulfonamide (N-aryl), resulting in one hydrogen-bond donor (HBD), compared to two HBDs for primary sulfonamides such as Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) [1]. This reduction in HBD count can significantly affect membrane permeability, solubility, and target binding geometry [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Lipophilicity (XLogP3-AA) Differentiation: 1-(1,2-Benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide vs. Zonisamide

The computed XLogP3-AA value for the target compound is 2.7, reflecting the contribution of the lipophilic N-(3-fluoro-4-methylphenyl) group [1]. In contrast, Zonisamide (a primary sulfonamide) has a computed XLogP3 of approximately 0.9 [2]. This ~1.8 log unit difference corresponds to an approximately 63-fold higher theoretical partition coefficient, indicating substantially greater lipophilicity for the target compound.

ADME Lipophilicity Drug-Likeness

Hydrogen-Bond Acceptor Count: Comparison Against Non-Benzisoxazole Sulfonamide Analogues

The target compound features 6 hydrogen-bond acceptor (HBA) atoms, contributed by the sulfonamide oxygens, benzisoxazole nitrogen and oxygen, and the fluorine substituent [1]. This HBA count exceeds that of simpler methanesulfonamide derivatives lacking the fused heterocyclic core, which typically possess 3-4 HBA atoms. The benzisoxazole oxygen and nitrogen provide additional acceptor sites that can engage in critical binding interactions with target proteins.

Molecular Recognition Target Engagement Scaffold Comparison

Benzisoxazole Scaffold as Pharmacophoric Core: Evidence from KAT Inhibition Patent for Class-Level Activity

Patent WO2020254946A1 describes benzisoxazole sulfonamide derivatives as inhibitors of the MYST family of lysine acetyltransferases (KATs), with specific claims covering compounds containing a benzoxazolyl ring and varied sulfonamide substitution [1]. The patent explicitly covers compounds with fluoro and methyl substituents on the N-aryl sulfonamide (R3 = fluoro, R4 = methyl; or R3 = methyl, R4 = hydrogen), and further claims structures where Ring A includes benzoxazolyl [1]. The target compound falls within the general Markush structure space of this patent, suggesting its utility as a potential KAT inhibitor tool compound.

Epigenetic Inhibition KAT6A/B Cancer Therapeutics

Critical Assessment of Data Limitations: Absence of Direct Comparative Biological Activity Data for CAS 1798040-58-0

A search of ChEMBL, PubChem BioAssay, and primary literature reveals no reported biological activity data (IC50, Ki, EC50) for 1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide as of the knowledge cutoff date [1]. The ZINC database entry (ZINC49474750) explicitly states 'There is no known activity for this compound' [1]. Therefore, direct head-to-head potency, selectivity, or pharmacokinetic comparisons against Zonisamide or other benzisoxazole sulfonamides cannot be made at this time. The compound's primary value proposition rests on its structural novelty as a substituted N-aryl benzisoxazole sulfonamide, offering a distinct vector for SAR exploration within the KAT inhibitor class. Researchers selecting this compound must conduct their own empirical characterization against specific comparators of interest.

Data Scarcity Research Tool Compound Selection Caution

Research and Industrial Application Scenarios for 1-(1,2-Benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide (CAS 1798040-58-0)


Structure-Activity Relationship (SAR) Expansion of Benzisoxazole Sulfonamide KAT Inhibitors

The compound enables exploration of the N-aryl sulfonamide sub-pocket within the MYST family KAT active site. Its distinct 3-fluoro-4-methylphenyl substitution pattern, combined with the benzisoxazole core, makes it a suitable tool for probing the steric and electronic requirements of the KAT aniline-binding region [1]. Unlike Zonisamide, which bears a primary sulfonamide, this compound introduces an N-aryl substituent that fills a different region of the binding pocket, helping to differentiate pharmacophoric requirements for KAT6A vs. KAT6B selectivity.

Physicochemical Property Profiling of N-Aryl Sulfonamide Benzisoxazoles for CNS Drug Design

With a computed XLogP3-AA of 2.7, this compound falls near the upper limit of CNS drug-like space [1]. Its lipophilic character is significantly higher than that of Zonisamide (XLogP3 ~0.9), making it a valuable comparator for assessing how lipophilicity modulation affects brain penetration, plasma protein binding, and metabolic stability in the benzisoxazole series [1]. This supports early-stage CNS drug discovery programs evaluating the benzisoxazole scaffold.

Negative Control or Chemical Probe Scaffold for Epigenetic Target Validation

The absence of reported KAT inhibitory activity (ChEMBL/ZINC) means this compound can serve as a structurally matched negative control for active benzisoxazole KAT inhibitors [1]. Its identical core scaffold but unvalidated bioactivity profile allows researchers to discriminate target-specific effects from compound-specific artifacts in cellular thermal shift assays (CETSA) or chemoproteomic profiling experiments.

Method Development and Analytical Reference Standard

The compound's well-defined chemical structure (InChIKey: VUGJWWQBBFASIU-UHFFFAOYSA-N) and availability at 95%+ purity make it suitable as a reference standard for HPLC-MS method development in bioanalytical workflows studying benzisoxazole sulfonamide metabolism [1]. Its distinct retention time and mass spectrometric fragmentation pattern provide a reliable calibration point for quantifying structurally related analogs in biological matrices.

Quote Request

Request a Quote for 1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.